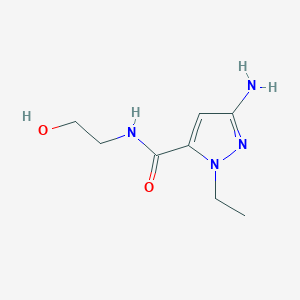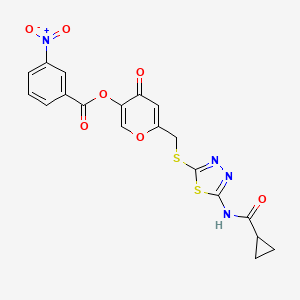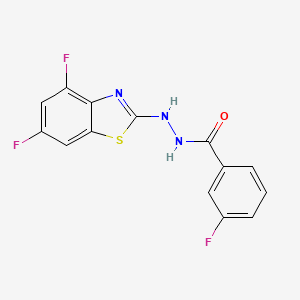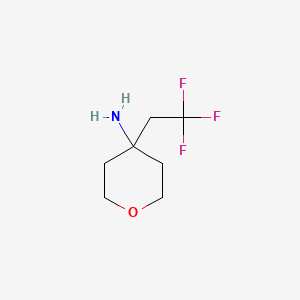
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and has been implicated in various diseases, including type 2 diabetes, cancer, and cardiovascular disease. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for studying the role of AMPK in disease pathogenesis and for developing new therapies.
Wirkmechanismus
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the kinase, leading to allosteric activation and phosphorylation of the α-subunit. This results in downstream effects on various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased glucose uptake and utilization, improved insulin sensitivity, and increased fatty acid oxidation. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide is a useful tool for studying the role of AMPK in disease pathogenesis and for developing new therapies. Its ability to activate AMPK in vitro and in vivo makes it a valuable tool for studying metabolic pathways and disease mechanisms. However, this compound has limitations in terms of its specificity for AMPK and potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide and its effects on AMPK. These include investigating its effects on other metabolic pathways and disease models, developing more specific and potent AMPK activators, and exploring the potential for combination therapies with other drugs. Additionally, further research is needed to understand the potential off-target effects of this compound and its long-term safety and efficacy.
Synthesemethoden
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring followed by the introduction of the amide and hydroxyethyl groups. The final product is obtained through a purification process involving column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and downstream signaling pathways. It has been shown to improve insulin sensitivity in obese mice, reduce hepatic glucose production, and increase fatty acid oxidation in skeletal muscle. This compound has also been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo.
Eigenschaften
IUPAC Name |
5-amino-2-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-2-12-6(5-7(9)11-12)8(14)10-3-4-13/h5,13H,2-4H2,1H3,(H2,9,11)(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVMEPOPQLMOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2631061.png)

![3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2631063.png)





![1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B2631072.png)
![1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2631073.png)

![2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2631079.png)
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2631080.png)

